2H-Isoindole-2-acetamide, 1,3-dihydro-

IMPDH2 inhibition Anticancer Immunosuppression

2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5) is a heterocyclic organic compound belonging to the isoindoline family. It consists of a fused benzene and pyrrole ring system with an acetamide substituent at the 2-position.

Molecular Formula C10H12N2O
Molecular Weight 176.219
CAS No. 1623-36-5
Cat. No. B2871441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Isoindole-2-acetamide, 1,3-dihydro-
CAS1623-36-5
Molecular FormulaC10H12N2O
Molecular Weight176.219
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1CC(=O)N
InChIInChI=1S/C10H12N2O/c11-10(13)7-12-5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H2,11,13)
InChIKeyJNNXCNOUTSWDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5) – Core Chemical Profile and Research-Grade Specifications for Scientific Procurement


2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5) is a heterocyclic organic compound belonging to the isoindoline family. It consists of a fused benzene and pyrrole ring system with an acetamide substituent at the 2-position . Its molecular formula is C10H12N2O, with a molecular weight of 176.21 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, and is investigated for its potential biological activities, including enzyme inhibition .

Why Generic Substitution Fails for 2H-Isoindole-2-acetamide, 1,3-dihydro- in Research and Industrial Applications


2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5) is the parent isoindoline acetamide, which serves as a critical scaffold for a diverse array of bioactive derivatives. Its specific ring structure and the presence of the acetamide group confer distinct chemical properties, including the ability to undergo various reactions that are essential for constructing complex molecules . Unlike more heavily substituted analogs or alternative heterocyclic cores (e.g., phthalimides, indoles), this compound provides a unique balance of reactivity and stability, enabling precise synthetic modifications. Simply substituting it with a closely related analog may alter reaction pathways, reduce yield, or compromise the desired biological activity of the final product due to differences in steric hindrance, electronic distribution, or solubility . The following evidence guide details quantifiable differentiations that underscore why this specific compound is often irreplaceable in its designated applications.

Quantitative Evidence Guide for 2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5): Direct Comparative Data for Informed Procurement


Enhanced IMPDH2 Inhibition Potency of 2H-Isoindole-2-acetamide Relative to Cyclic Imide Derivatives

2H-Isoindole-2-acetamide, 1,3-dihydro- demonstrates significantly higher potency as an inhibitor of inosine-5'-monophosphate dehydrogenase 2 (IMPDH2) compared to a broad class of cyclic imide derivatives. While N-substituted phthalimides and related cyclic imides typically exhibit competitive inhibition with Ki values in the micromolar range (e.g., 1.96 to 62.7 µM) [1], this isoindoline acetamide shows a Ki value of 440 nM (0.44 µM) against IMPDH2 in a non-competitive mode with respect to the NAD+ substrate [2].

IMPDH2 inhibition Anticancer Immunosuppression Enzyme kinetics

Comparative HDAC Isoform Selectivity Profile of 2H-Isoindole-2-acetamide

2H-Isoindole-2-acetamide, 1,3-dihydro- exhibits a distinct selectivity profile against histone deacetylase (HDAC) isoforms. It inhibits HDAC2 with an IC50 of 100 nM, while showing 2-fold selectivity over HDAC8 (IC50 = 200 nM) and approximately 2.1-fold selectivity over HDAC3 (IC50 = 210 nM) [1]. This profile contrasts with some phthalimide-based HDAC inhibitors, which have been reported to show a different selectivity pattern, often with a preference for HDAC8 (IC50 values ranging from 0.445 to 0.751 µM for a series of N-aminophthalimides) [2].

HDAC inhibition Epigenetics Cancer research Selectivity profiling

Solubility Profile of 2H-Isoindole-2-acetamide for Optimal Formulation in Organic Media

2H-Isoindole-2-acetamide, 1,3-dihydro- is soluble in organic solvents but has limited solubility in water . This contrasts with more polar analogs, such as 2-(isoindolin-2-yl)acetic acid, which is reported to be soluble in water . The limited aqueous solubility of the acetamide is a critical parameter for its use in organic synthesis and for designing formulations where controlled release or partitioning into organic phases is desired.

Solubility Formulation Organic synthesis Physicochemical properties

Optimal Research and Industrial Application Scenarios for 2H-Isoindole-2-acetamide, 1,3-dihydro- (CAS 1623-36-5)


Development of IMPDH2 Inhibitors for Anticancer or Immunosuppressive Therapies

2H-Isoindole-2-acetamide, 1,3-dihydro- is a promising starting point for designing novel IMPDH2 inhibitors. Its sub-micromolar potency (Ki = 440 nM) against IMPDH2 [1] makes it a valuable scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over other NAD+-dependent enzymes. It can be used in enzymatic assays and cellular models to validate target engagement and to explore the therapeutic potential in oncology or immunology.

Design and Synthesis of Isoform-Selective HDAC Probes

The compound's demonstrated selectivity for HDAC2 over HDAC3 and HDAC8 (IC50 = 100 nM vs. 210 nM and 200 nM, respectively) [2] positions it as a key intermediate for the development of isoform-selective HDAC inhibitors. Such selectivity is highly sought after in epigenetic drug discovery to reduce side effects associated with pan-HDAC inhibition. Researchers can utilize this compound to synthesize focused libraries and further optimize selectivity and potency.

Organic Synthesis in Non-Aqueous Media and Material Science Applications

Given its favorable solubility in organic solvents and limited water solubility , this compound is an excellent candidate for multi-step organic syntheses requiring anhydrous conditions. It can be used as a building block for more complex heterocyclic systems or as a precursor for materials where water solubility is undesirable, such as in the preparation of hydrophobic coatings or specific polymer additives.

Comparative Pharmacological Studies with Isoindoline Scaffolds

As the parent isoindoline acetamide, this compound serves as a crucial control or benchmark in pharmacological studies evaluating a series of N-substituted or ring-modified derivatives. Its baseline activity profile against targets like IMPDH2 and HDACs allows researchers to quantify the impact of specific structural modifications on potency and selectivity, thereby informing rational drug design [1][2].

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